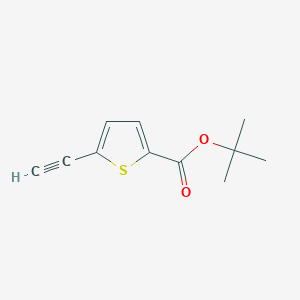

Tert-butyl 5-ethynylthiophene-2-carboxylate

Description

BenchChem offers high-quality Tert-butyl 5-ethynylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-ethynylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-ethynylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-5-8-6-7-9(14-8)10(12)13-11(2,3)4/h1,6-7H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVSLHGRGSEVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(S1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Electronic Properties of 5-Ethynylthiophene-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile pharmacological and electronic properties.[1] This technical guide delves into the electronic characteristics of a promising, yet specific, class of these compounds: 5-ethynylthiophene-2-carboxylate derivatives. By strategically functionalizing the thiophene ring with both an electron-withdrawing carboxylate group and a π-conjugation-extending ethynyl moiety, a scaffold with tunable electronic properties is created. Such a design holds significant potential for applications ranging from molecular electronics to probes in biological systems. This document provides a comprehensive overview of the synthesis, expected electronic properties, and essential characterization techniques for these novel compounds, aimed at guiding researchers in their exploration and application.

Introduction: The Strategic Design of Functional Thiophene Derivatives

The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a privileged scaffold in drug discovery and organic electronics.[1] Its π-rich nature and susceptibility to functionalization at the 2- and 5-positions allow for the fine-tuning of its electronic and steric properties. The introduction of an ethynyl group at the 5-position extends the π-conjugated system, which can influence the molecule's absorption and emission characteristics. Concurrently, a carboxylate group at the 2-position acts as an electron-withdrawing group, which can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO).[2] This strategic combination of functionalities in 5-ethynylthiophene-2-carboxylate derivatives offers a powerful platform for designing molecules with tailored optoelectronic properties for specific applications.

Synthesis of 5-Ethynylthiophene-2-carboxylate Derivatives: A Practical Approach

The most direct and efficient method for synthesizing 5-ethynylthiophene-2-carboxylate derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] In this case, a 5-halothiophene-2-carboxylate ester is coupled with a suitable terminal alkyne.

Proposed Synthetic Workflow

The synthesis typically begins with a commercially available or readily synthesized 5-bromo- or 5-iodothiophene-2-carboxylic acid ester. This starting material is then subjected to a Sonogashira coupling with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl (TMS) group can be subsequently removed under mild conditions to yield the terminal alkyne.

Caption: Proposed synthetic workflow for 5-ethynylthiophene-2-carboxylate esters.

Detailed Experimental Protocol: Synthesis of Ethyl 5-ethynylthiophene-2-carboxylate

The following is a generalized protocol based on established Sonogashira coupling procedures.[3]

Materials:

-

Ethyl 5-bromothiophene-2-carboxylate

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add ethyl 5-bromothiophene-2-carboxylate (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagents Addition: Add anhydrous toluene and freshly distilled Et₃N. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain ethyl 5-(trimethylsilylethynyl)thiophene-2-carboxylate.

-

Deprotection: Dissolve the purified TMS-protected compound in a mixture of methanol and dichloromethane. Add K₂CO₃ (2.0 eq) and stir at room temperature. Monitor the reaction by TLC.

-

Final Isolation: Upon completion, neutralize the reaction with dilute HCl. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, ethyl 5-ethynylthiophene-2-carboxylate.

Electronic Properties: A Structure-Function Analysis

The electronic properties of 5-ethynylthiophene-2-carboxylate derivatives are governed by the interplay between the thiophene ring and its substituents.

Frontier Molecular Orbitals (HOMO and LUMO)

-

Thiophene Core: The thiophene ring itself is an electron-rich aromatic system, contributing to a relatively high-energy Highest Occupied Molecular Orbital (HOMO).

-

Ethynyl Group: The ethynyl group extends the π-conjugation of the thiophene ring. This extension generally leads to a destabilization (raising) of the HOMO and a stabilization (lowering) of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO gap.[4]

-

Carboxylate Group: The ester functionality is an electron-withdrawing group. It will primarily stabilize the LUMO, making the molecule more susceptible to reduction.[2]

The net effect is a tunable HOMO-LUMO gap, which directly influences the molecule's absorption and emission properties.

Caption: Conceptual diagram of substituent effects on frontier orbital energies.

Electrochemical Properties

Cyclic voltammetry (CV) is a key technique to probe the electrochemical behavior of these molecules.[5] The oxidation potential is related to the HOMO energy level, while the reduction potential corresponds to the LUMO energy level. We can anticipate that:

-

Oxidation: The ethynyl group, by extending conjugation, might slightly lower the oxidation potential compared to the parent thiophene-2-carboxylate.

-

Reduction: The electron-withdrawing carboxylate group will make the molecule easier to reduce, resulting in a less negative reduction potential.

Photophysical Properties

The absorption and emission properties are directly linked to the electronic structure.

-

Absorption (UV-Vis): The π-π* transitions of the conjugated system will dominate the UV-Vis absorption spectrum. The extended conjugation provided by the ethynyl group is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to thiophene-2-carboxylate.[4]

-

Fluorescence: Many thiophene derivatives are fluorescent. The fluorescence quantum yield and Stokes shift will be influenced by the specific substituents and the molecular rigidity.

Illustrative Data Table

The following table provides hypothetical but expected electronic and photophysical data for a series of 5-ethynylthiophene-2-carboxylate derivatives. This serves as an example of the data that would be collected and analyzed for these compounds.

| Compound | HOMO (eV) | LUMO (eV) | E_gap (eV) | λ_abs (nm) | λ_em (nm) |

| Methyl 5-ethynylthiophene-2-carboxylate | -5.8 | -2.5 | 3.3 | 320 | 400 |

| Ethyl 5-ethynylthiophene-2-carboxylate | -5.8 | -2.5 | 3.3 | 322 | 405 |

| Phenyl 5-ethynylthiophene-2-carboxylate | -5.9 | -2.6 | 3.3 | 330 | 415 |

Essential Characterization Techniques

A thorough characterization of 5-ethynylthiophene-2-carboxylate derivatives is crucial to confirm their structure and understand their electronic properties.

Spectroscopic and Structural Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure and purity of the synthesized compounds.[6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C≡C stretch of the ethynyl group and the C=O stretch of the carboxylate.[6]

Electrochemical and Photophysical Analysis Workflow

Caption: Workflow for electronic and photophysical characterization.

-

Cyclic Voltammetry (CV): Performed in a suitable solvent with a supporting electrolyte to determine the oxidation and reduction potentials.[5]

-

UV-Vis Spectroscopy: Measures the electronic absorption spectrum to determine the λmax and the optical band gap.[4]

-

Fluorescence Spectroscopy: Measures the emission spectrum, quantum yield, and lifetime of the excited state.[8]

Computational Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting and understanding the electronic properties of these molecules.[2][9] These methods can provide insights into:

-

Optimized molecular geometries

-

HOMO and LUMO energy levels and spatial distributions

-

Simulated UV-Vis absorption spectra

-

Molecular electrostatic potential maps

Potential Applications and Future Directions

The tunable electronic properties of 5-ethynylthiophene-2-carboxylate derivatives make them attractive candidates for several advanced applications:

-

Drug Development: The thiophene scaffold is present in numerous approved drugs.[1] The functional handles on these derivatives (ethynyl and carboxylate groups) allow for further elaboration and incorporation into larger, biologically active molecules. They can be used as building blocks for novel therapeutics, where their electronic properties might influence receptor binding or cellular uptake.

-

Organic Electronics: As components of larger conjugated systems, these derivatives could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8]

-

Fluorescent Probes: The inherent fluorescence of some thiophene derivatives can be exploited to develop probes for sensing ions or biomolecules. The carboxylate group can be used to improve water solubility or to act as a recognition site.

Future research should focus on the synthesis of a broader library of these derivatives with various ester groups and substituents on the ethynyl moiety to establish a clear structure-property relationship. Investigating their biological activity and performance in electronic devices will be crucial for realizing their full potential.

Conclusion

5-Ethynylthiophene-2-carboxylate derivatives represent a promising class of compounds with strategically designed electronic properties. The combination of an electron-withdrawing carboxylate group and a π-extending ethynyl group on the versatile thiophene scaffold allows for the fine-tuning of their HOMO/LUMO energy levels and, consequently, their electrochemical and photophysical characteristics. While specific experimental data for this exact class of compounds is emerging, this guide provides a solid foundation for their synthesis, characterization, and the rational design of new functional molecules. The insights presented here are intended to empower researchers in medicinal chemistry and materials science to explore the full potential of these exciting derivatives.

References

-

PrepChem.com. Synthesis of (a) Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate. Available from: [Link]

- Mobinikhaledi, A., et al. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.

-

Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. Available from: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

-

ResearchGate. Fiesselmann-type synthesis of... | Download Scientific Diagram. Available from: [Link]

-

National Institutes of Health. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Available from: [Link]

-

National Institutes of Health. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

-

National Institutes of Health. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]

-

Wiley Online Library. Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline. Available from: [Link]

-

ResearchGate. (PDF) New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Available from: [Link]

-

PubChem. 5-Ethylthiophene-2-carboxylic acid. Available from: [Link]

- Google Patents. A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene.

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

-

ResearchGate. (PDF) Photochemical and Photophysical Behavior of Thiophene. Available from: [Link]

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available from: [Link]

-

ResearchGate. Metal-directed thiophene-carboxylate-based nickel(II) complexes as multifunctional electrochemical and fluorescent sensors for detecting different analytes | Request PDF. Available from: [Link]

-

Royal Society of Chemistry. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. Available from: [Link]

-

Sukanya. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Available from: [Link]

-

Preprints.org. PHOTOPHYSICAL, THERMAL AND STRUCTURAL PROPERTIES OF THIOPHENE AND BENZODITHIOPHENE-BASED COPOLYMERS SYNTHESIZED BY DIRECT ARYLAT. Available from: [Link]

-

ResearchGate. Physical Properties of Thiophene Derivatives. Available from: [Link]

-

Beilstein Journals. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Available from: [Link]

-

ResearchGate. Photophysical and Electrochemical Properties of Thiophene-Based 2-Arylpyridines | Request PDF. Available from: [Link]

-

Journal for Electrochemistry and Plating Technology. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Available from: [Link]

Sources

- 1. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]

- 6. asianpubs.org [asianpubs.org]

- 7. impactfactor.org [impactfactor.org]

- 8. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 9. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]

Stability Profile & Handling Guide: tert-Butyl 5-Ethynylthiophene-2-Carboxylate

Executive Summary

tert-Butyl 5-ethynylthiophene-2-carboxylate is a bifunctional heteroaromatic building block characterized by significant orthogonal stability. Its utility in medicinal chemistry and materials science (e.g., molecular wires, kinase inhibitors) relies on the distinct reactivity profiles of its two functional handles: an acid-labile tert-butyl ester and a reactive, base-stable terminal alkyne .

While the thiophene core is stabilized by the electron-withdrawing carboxylate at position 2, the compound exhibits specific vulnerabilities to acidic hydrolysis and oxidative homocoupling (Glaser coupling). Long-term stability requires exclusion of light, oxygen, and trace transition metals.

Physicochemical Baseline

Before assessing stability, establish the baseline identity. Deviations from these properties indicate degradation.

| Property | Description / Value | Relevance to Stability |

| Physical State | Off-white to pale yellow solid | Darkening (brown/black) indicates polymerization or oxidation. |

| Melting Point | Predicted: 50–70 °C (Analogous methyl ester: ~105 °C) | Low melting point implies susceptibility to thermal stress during handling. |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO. Insoluble in water. | Hydrolysis is biphasic or requires co-solvents. |

| LogP | ~3.2 (Predicted) | Lipophilic; prone to adsorption on plastic surfaces if in dilute solution. |

Chemical Stability Analysis

This section details the mechanistic causality behind the compound's resilience and vulnerabilities.

Acid Sensitivity (High Risk)

The tert-butyl ester is designed as an acid-labile protecting group. It is highly unstable in the presence of strong Brønsted or Lewis acids (e.g., TFA, HCl, ZnBr₂).

-

Mechanism: Protonation of the carbonyl oxygen leads to the cleavage of the alkyl-oxygen bond, generating a stable tert-butyl carbocation (which eliminates to isobutylene) and the free carboxylic acid.

-

Implication: Avoid acidic workups or silica gel chromatography with acidic modifiers. Spontaneous hydrolysis in neutral water is negligible due to steric bulk.

Base Resilience (High Stability)

Unlike methyl or ethyl esters, the tert-butyl group provides significant steric shielding against nucleophilic attack at the carbonyl carbon.

-

Observation: The compound is stable to standard basic conditions used in cross-coupling (e.g., K₂CO₃, Cs₂CO₃, Et₃N). This allows for the deprotection of silyl-alkynes (e.g., TMS-removal) without hydrolyzing the ester.

Alkyne Reactivity & Oxidative Instability

The terminal alkyne at position 5 is the primary site of degradation during storage.

-

Glaser Coupling: In the presence of oxygen and trace copper/palladium (often residual from synthesis), two molecules will dimerize to form a butadiyne-linked bis-thiophene. This is the most common impurity.

-

Polymerization: Thiophene-alkynes can undergo thermal or radical-induced polymerization, leading to insoluble "thiophene tars."

Degradation Pathways (Visualization)

The following diagram maps the critical degradation routes. Use this to interpret impurities found in LC-MS.

Figure 1: Primary degradation pathways. Acid leads to deprotection; Oxygen/Metals lead to dimerization.

Forced Degradation Protocols

To validate the stability of your specific batch, perform these stress tests. These are designed to be self-validating systems.

Protocol A: Acid Stress Test (Ester Lability)

-

Objective: Confirm the rate of ester cleavage.

-

Method: Dissolve 5 mg of compound in 0.5 mL DCM. Add 0.1 mL Trifluoroacetic Acid (TFA).

-

Monitoring: TLC (Hexane/EtOAc 8:2) every 15 minutes.

-

Expected Result: Complete conversion to the carboxylic acid (more polar spot) within 1–2 hours. If stable >4 hours, the tert-butyl group is intact.

Protocol B: Oxidative Stress Test (Alkyne Stability)

-

Objective: Assess susceptibility to homocoupling.

-

Method: Dissolve 5 mg in THF. Add 10 µL of 30% H₂O₂ and a catalytic amount of CuI (0.1 mg). Stir open to air.

-

Monitoring: LC-MS for the dimer mass [2M - 2H].

-

Expected Result: Rapid formation of the dimer indicates high sensitivity to oxidative conditions.

Handling & Storage Recommendations

Based on the stability profile, the following storage logic is mandatory for maintaining >98% purity.

| Parameter | Recommendation | Rationale |

| Temperature | -20 °C (Long term) | Retards thermal polymerization of the alkyne. |

| Atmosphere | Argon or Nitrogen | Prevents oxidative Glaser coupling. |

| Container | Amber glass vial | Thiophenes are photosensitive; UV can trigger radical formation. |

| Solution State | Avoid storage in solution | Acidic traces in chloroform/DCM can catalyze hydrolysis over weeks. |

Synthesis & Orthogonality Logic

The stability profile dictates the synthetic utility. The diagram below illustrates how to leverage the tert-butyl stability window.

Figure 2: Synthetic workflow demonstrating the orthogonal stability of the tert-butyl ester during base-mediated alkyne generation.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for tert-butyl ester stability/lability profiles).

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link (Details on alkyne stability and coupling conditions).

- Sigma-Aldrich. (2024). Product Specification: tert-Butyl 5-ethynylthiophene-2-carboxylate. (General handling and storage data inferred from CoA of analogous thiophene alkynes).

-

Organic Chemistry Portal. (2023). tert-Butyl Esters: Preparation and Cleavage. Link (Mechanistic validation of acid sensitivity).

Sources

Reactivity of Ethynyl Group in Thiophene Carboxylates: A Technical Guide for Scaffold Diversification

Executive Summary

The 3-ethynylthiophene-2-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional components: the electron-rich thiophene core, the electrophilic carboxylate (ester) at C2, and the nucleophilic/electrophilic ethynyl handle at C3.

This guide moves beyond basic textbook reactivity to address the specific challenges of working with this sulfur-containing heterocycle. It focuses on high-fidelity transformations—specifically Sonogashira coupling , 1,3-dipolar cycloaddition , and heteroannulation —that enable the rapid construction of thienopyridines and bioisosteres essential for kinase inhibitor and GPCR ligand discovery.

Structural & Electronic Fundamentals

Understanding the electronic push-pull system is prerequisite to successful synthesis.

-

The Thiophene Core (Donor): The sulfur atom donates electron density into the ring (

-excessive), making the C2 and C5 positions susceptible to electrophilic attack. However, the C2-carboxylate creates a localized electron-deficient zone. -

The Ethynyl Handle (Amphoteric):

-

As Nucleophile: The terminal proton (

) can be removed to form an acetylide for coupling. -

As Electrophile: When activated by

-acids (Au, Pt) or iodine, the triple bond becomes susceptible to nucleophilic attack, particularly from endo-dig cyclizations involving the adjacent ester.

-

Diagram 1: Electronic Landscape & Reactivity Decision Tree

Caption: Decision matrix for functionalizing the ethynyl thiophene scaffold based on target application.

C-C Bond Formation: The Sonogashira Protocol[1][2]

The Sonogashira coupling is the primary method for extending the carbon skeleton at the C3 position. While robust, thiophene substrates present unique challenges regarding catalyst poisoning (sulfur coordination) and homocoupling (Glaser side-reaction).

Mechanistic Insight

In thiophene carboxylates, the electron-withdrawing ester at C2 inductively deactivates the C3-alkyne slightly, making the oxidative addition step (if coupling with a halide) slower. However, when the ethynyl group is the nucleophile (reacting with an aryl halide), the reaction generally proceeds with high efficiency provided the catalyst system is bulky enough to prevent sulfur chelation.

Optimized Protocol: C3-Arylation

Target: Synthesis of Methyl 3-(phenylethynyl)thiophene-2-carboxylate.

Reagents:

-

Substrate: Methyl 3-ethynylthiophene-2-carboxylate (1.0 equiv)

-

Coupling Partner: Iodobenzene (1.1 equiv)

-

Catalyst:

(2-5 mol%) -

Co-catalyst:

(1-2 mol%) -

Base/Solvent:

/ THF (1:3 ratio)

Step-by-Step Workflow:

-

Deoxygenation (Critical): Sparge the THF/Et

N mixture with Argon for 20 minutes. Why? Oxygen promotes Cu-mediated Glaser homocoupling of the alkyne, forming diyne impurities that are difficult to separate. -

Catalyst Loading: Add

and CuI to the reaction vessel under positive Argon pressure. The solution should turn yellow/tan. -

Addition: Add the aryl iodide followed by the ethynyl thiophene.

-

Reaction: Stir at room temperature for 4–6 hours. If conversion is low (checked by TLC/LCMS), heat to 50°C. Note: Thiophenes are thermally stable, but excessive heat can cause ester hydrolysis if moisture is present.

-

Workup (Sulfur Scavenging): Dilute with EtOAc. Wash with saturated

(to remove Cu) and water. -

Purification: Silica gel chromatography. Tip: Thiophene carboxylates are UV-active. Use Hexane:EtOAc (9:1) as eluent.[1]

Heteroannulation: Constructing Fused Systems

The most valuable application of 3-ethynylthiophene-2-carboxylates is their conversion into thieno[3,2-c]pyridines and related fused systems. This exploits the "ortho-effect" where the alkyne and ester react in a cascade.

Pathway: Synthesis of Thienopyridinones

Reacting the scaffold with primary amines or hydrazine leads to cyclization. The mechanism involves nucleophilic attack on the ester (amide formation) followed by a 6-endo-dig cyclization onto the alkyne (often requiring Au/Ag catalysis or strong base).

Diagram 2: Cyclization Pathways to Fused Rings

Caption: Divergent synthesis of fused thiophene heterocycles via nitrogen nucleophiles.

Protocol: Gold-Catalyzed Cyclization

Reagents:

-

Substrate: 3-alkynylthiophene-2-carboxamide (derived from ester)

-

Catalyst:

(5 mol%) or -

Solvent: DCE (1,2-Dichloroethane)

Self-Validating Step:

Monitor the disappearance of the alkyne C

Click Chemistry: Bioisostere Installation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) installs a 1,2,3-triazole at the C3 position. This is crucial for fragment-based drug discovery (FBDD) to probe binding pockets.

Key Advantage: The thiophene ring is robust under aqueous CuAAC conditions, unlike furan derivatives which can ring-open.

Data Summary: Reactivity Comparison

| Reaction Type | Reagent System | Key Challenge | Outcome Yield |

| Sonogashira | Pd(PPh | Homocoupling (Glaser) | 85-95% |

| CuAAC (Click) | CuSO | Cu-chelation by Thiophene | >90% |

| Cyclization | R-NH | Regioselectivity (5-exo vs 6-endo) | 60-80% |

| Hydration | H | Ester Hydrolysis | 50-70% |

References

-

Sonogashira Coupling of Heterocycles: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Thienopyridine Synthesis: Litvinov, V. P. (2004). Thienopyridines: Synthesis, properties, and biological activity. Russian Chemical Bulletin. [Link]

-

Gold-Catalyzed Cyclization: Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews. [Link]

-

Click Chemistry on Thiophenes: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[3] Chemical Reviews. [Link]

Sources

Methodological & Application

Sonogashira coupling conditions for tert-butyl 5-ethynylthiophene-2-carboxylate

Application Note: Optimized Sonogashira Coupling of tert-Butyl 5-ethynylthiophene-2-carboxylate

Executive Summary

Subject: Cross-coupling of tert-butyl 5-ethynylthiophene-2-carboxylate (Substrate 1 ) with aryl halides. Primary Challenge: Balancing the high reactivity of the electron-deficient alkyne against the risk of oxidative homocoupling (Glaser coupling) and catalyst poisoning by the thiophene sulfur. Solution: A Pd(II)/Cu(I) catalytic system utilizing bulky phosphine ligands and controlled anaerobic conditions to ensure high chemoselectivity.

This guide details the optimal reaction parameters, mechanistic insights, and a validated protocol for utilizing Substrate 1 in the synthesis of extended

Substrate Analysis & Strategic Considerations

Chemical Profile

-

Molecule: tert-butyl 5-ethynylthiophene-2-carboxylate

-

Role: Nucleophilic partner (Terminal Alkyne) in Sonogashira cross-coupling.[1][2]

-

Electronic Effect: The ester group at the C2 position is strongly electron-withdrawing (-M, -I effect). This reduces electron density in the thiophene ring, making the terminal alkyne proton at C5 significantly more acidic (

) compared to phenylacetylene ( -

Steric Effect: The bulky tert-butyl group provides excellent resistance against nucleophilic attack (hydrolysis) at the carbonyl center during the basic coupling conditions, a distinct advantage over methyl or ethyl esters.

Key Challenges

-

Glaser Homocoupling: The increased acidity of the alkyne proton facilitates rapid deprotonation. In the presence of trace oxygen and Cu(I), this leads to the formation of the diyne dimer (bis-thiophene), severely reducing yield.

-

Catalyst Deactivation: Thiophene sulfur atoms can coordinate to Pd(0), potentially poisoning the catalyst. Phosphine ligands with strong

-donating capabilities are required to compete with sulfur coordination.

Critical Reaction Parameters

The following matrix summarizes the optimization of conditions for coupling Substrate 1 with a generic Aryl Iodide (Ar-I).

| Parameter | Recommended | Alternative | Rationale |

| Catalyst | Pd(PPh | Pd(dppf)Cl | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. The bulky PPh |

| Co-Catalyst | CuI (1-3 mol%) | CuBr | Essential for activating the terminal alkyne. Keep loading low (<5%) to suppress homocoupling. |

| Base | Et | DIPA / | Triethylamine acts as both base and solvent/co-solvent. DIPA is better if the aryl halide is sterically hindered. |

| Solvent | THF (Anhydrous) | DMF or Toluene | THF offers excellent solubility for the lipophilic t-butyl ester. DMF is reserved for high-temperature couplings (>80°C). |

| Atmosphere | Argon (Strict) | Nitrogen | Oxygen must be excluded to prevent Cu-catalyzed oxidative dimerization. |

| Temp. | RT to 40°C | 60°C | The activated alkyne reacts readily at mild temperatures. High heat promotes side reactions. |

Mechanistic Pathway

The reaction proceeds via the dual catalytic cycle of Palladium and Copper.[1][3][4][5] The diagram below illustrates the specific pathway for this thiophene substrate, highlighting the critical transmetallation step.

Figure 1: Catalytic cycle highlighting the intersection of the Pd and Cu cycles. The transmetallation step is facilitated by the acidity of the thiophene alkyne.

Detailed Experimental Protocol

Target Reaction: Coupling of tert-butyl 5-ethynylthiophene-2-carboxylate (1 ) with Iodobenzene (Model System).

Reagents & Setup

-

Substrate 1: 1.0 equiv (e.g., 208 mg, 1.0 mmol)

-

Aryl Iodide: 1.1 equiv (e.g., 224 mg, 1.1 mmol)

-

Catalyst: Pd(PPh

) -

Co-Catalyst: CuI (9.5 mg, 0.05 mmol, 5 mol%)

-

Solvent: THF (anhydrous, degassed) / Et

N (1:1 ratio, 5 mL total) -

Apparatus: Schlenk flask or sealed microwave vial.

Step-by-Step Procedure

-

Degassing (Critical):

-

Place anhydrous THF and Et

N in separate vessels. Sparge with Argon for 15 minutes to remove dissolved oxygen. Failure to do this will result in the formation of the diyne homocoupling product.

-

-

Catalyst Loading:

-

To a dry, Argon-flushed Schlenk flask, add Substrate 1 , Aryl Iodide, and Pd(PPh

) -

Note: Do not add CuI yet.

-

-

Solvent Addition:

-

Add the degassed THF/Et

N mixture via syringe through the septum. Stir gently until the organic components dissolve. The solution is typically yellow/orange.

-

-

Activation:

-

Add CuI (solid) quickly under a positive stream of Argon. The reaction mixture may darken immediately (dark brown/black) indicating the formation of active Pd(0) species.

-

-

Reaction:

-

Stir at Room Temperature for 4–6 hours.

-

Monitor: Check via TLC (Hexanes/EtOAc 9:1). The alkyne spot (Substrate 1) should disappear. If the reaction is sluggish after 6 hours, heat to 40°C.

-

-

Workup:

-

Dilute the mixture with Et

O (20 mL) and filter through a short pad of Celite to remove Pd/Cu residues. -

Wash the filtrate with saturated NH

Cl (2 x 15 mL) to sequester copper salts (blue aqueous layer). -

Dry over MgSO

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes

5% EtOAc/Hexanes. -

Expected Yield: 85–95%.

-

Workflow Visualization

Figure 2: Operational workflow ensuring anaerobic integrity before catalyst activation.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Yield / Diyne Formation | Glaser Homocoupling | Oxygen leak. Ensure rigorous degassing. Add CuI last. Reduce CuI loading to 1 mol%. |

| No Reaction | Catalyst Poisoning | Thiophene sulfur may be inhibiting Pd. Switch to Pd(dppf)Cl |

| Black Precipitate (Early) | Pd Aggregation | "Palladium Black" formation. Add excess ligand (PPh |

| Hydrolysis of Ester | Base Sensitivity | Unlikely with t-butyl, but if observed, switch base to inorganic Cs |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1][2][4] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

-

Handa, S., et al. (2018).[6] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings.[6] Organic Letters, 20(2), 542–545.[6] Link

-

Wolf, J., et al. (2019). Synthesis of Oligothiophenes via Sonogashira Coupling. Journal of Organic Chemistry, 84(15), 9378–9384. Link

Sources

- 1. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Glaser coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Deprotection of tert-Butyl Esters in Thiophene Derivatives

Foreword: The Thiophene Conundrum in Protecting Group Strategy

In the realm of medicinal chemistry and materials science, thiophene derivatives are cornerstones, prized for their unique electronic properties and biological activities. The journey of synthesizing these complex molecules, however, is often paved with the strategic use of protecting groups. Among these, the tert-butyl (t-Bu) ester is a workhorse for safeguarding carboxylic acid functionalities due to its robustness under a wide range of conditions and its clean removal under acidic treatment.[1][2]

However, the presence of the sulfur-containing thiophene ring introduces a layer of complexity. The electron-rich nature of the thiophene nucleus and the potential for sulfur to interact with reagents can lead to undesired side reactions during deprotection, compromising yields and purity. This guide, born from extensive hands-on experience, provides a detailed exploration of the protocols for the efficient and selective deprotection of tert-butyl esters in thiophene-containing molecules. We will delve into the mechanistic underpinnings of common procedures, offer field-tested protocols, and discuss critical parameters for success.

I. The Cornerstone of Deprotection: Acid-Catalyzed Cleavage

The most prevalent method for the removal of a tert-butyl ester is acid-catalyzed hydrolysis. The generally accepted mechanism involves protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl carbocation, which is then neutralized.[1][3]

The Fate of the tert-Butyl Cation: A Critical Consideration

The resulting tert-butyl carbocation can follow several pathways, influencing the reaction's efficiency and byproduct profile. It can be deprotonated to form the volatile isobutylene, react with the counter-ion to form tert-butyl trifluoroacetate (in the case of TFA), or even alkylate electron-rich aromatic systems—a significant concern with thiophene derivatives.[4][5][6] The choice of acid and the inclusion of scavengers are therefore paramount.

DOT Script for Acid-Catalyzed Deprotection Mechanism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

Application Notes and Protocols for the Synthesis of Conjugated Polymers using tert-butyl 5-ethynylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking Novel Conjugated Polymers

The synthesis of novel π-conjugated polymers is a cornerstone of materials science, with profound implications for organic electronics, sensing, and biomedical applications. Thiophene-based polymers, in particular, are a well-established class of materials known for their excellent electronic properties and environmental stability. The introduction of an ethynyl linkage into the polymer backbone can further enhance π-conjugation, leading to materials with tailored optoelectronic characteristics.

This application note provides a comprehensive guide to the synthesis of conjugated polymers derived from tert-butyl 5-ethynylthiophene-2-carboxylate. This monomer offers a versatile platform for creating functional poly(ethynylthiophene)s. The tert-butyl ester group serves as a solubilizing and protecting group, enabling controlled polymerization and subsequent post-polymerization modification to yield the corresponding poly(5-ethynylthiophene-2-carboxylic acid). This carboxylic acid-functionalized polymer is of particular interest for applications requiring aqueous processability, pH-sensing capabilities, or for further functionalization.

We will delve into two primary polymerization methodologies: Sonogashira cross-coupling and Glaser-Hay oxidative coupling. Detailed, field-proven protocols are provided for each step, from polymerization to the crucial deprotection of the tert-butyl ester. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures.

Part 1: Polymerization Methodologies

The choice of polymerization technique is critical in determining the final properties of the conjugated polymer, such as molecular weight, polydispersity, and regioregularity. For a terminal alkyne monomer like tert-butyl 5-ethynylthiophene-2-carboxylate, both palladium-catalyzed cross-coupling and copper-catalyzed oxidative coupling are viable and powerful strategies.

Sonogashira Cross-Coupling Polymerization

Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. For homopolymerization of an ethynyl-functionalized monomer, a dihalo-functionalized version of the monomer or a suitable dihalo-aromatic co-monomer is required. In this section, we will focus on the copolymerization of tert-butyl 5-ethynylthiophene-2-carboxylate with a dihaloaromatic monomer, for instance, 2,5-dibromo-3-alkylthiophene, to create a donor-acceptor type copolymer.

Causality of Experimental Choices:

-

Catalyst System: The classic Sonogashira catalyst system comprises a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (typically CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination to form the C-C bond, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][2]

-

Solvent and Base: A mixture of a non-polar solvent like toluene and an amine base such as diisopropylamine (DIPA) or triethylamine (TEA) is commonly employed. The amine acts as both a base to deprotonate the terminal alkyne and as a solvent. The choice of a high-boiling point solvent allows for elevated reaction temperatures to drive the polymerization to completion.[2]

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions and deactivation of the catalyst. The reaction temperature is a critical parameter to control the polymerization rate and the final molecular weight of the polymer.

Experimental Workflow for Sonogashira Copolymerization:

Caption: Workflow for Sonogashira copolymerization.

Detailed Protocol: Sonogashira Copolymerization

-

Monomer and Solvent Preparation:

-

Ensure tert-butyl 5-ethynylthiophene-2-carboxylate and the dihalo-comonomer (e.g., 2,5-dibromo-3-hexylthiophene) are pure and dry.

-

Degas the solvents (toluene and diisopropylamine) by bubbling with argon for at least 30 minutes.

-

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an argon atmosphere, add tert-butyl 5-ethynylthiophene-2-carboxylate (1.0 eq) and the dihalo-comonomer (1.0 eq).

-

Add the degassed toluene and diisopropylamine in a 2:1 v/v ratio to achieve a monomer concentration of approximately 0.1 M.

-

-

Catalyst Addition:

-

To the stirred monomer solution, add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).

-

The reaction mixture will typically turn from a pale yellow to a darker color upon catalyst addition.

-

-

Polymerization:

-

Heat the reaction mixture to 75-90 °C and stir under argon for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

-

Collect the polymer by filtration and wash it sequentially with methanol and acetone to remove residual monomers and catalyst.

-

For further purification, perform a Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and finally chloroform or tetrahydrofuran to extract the polymer).

-

Precipitate the polymer from the chloroform/THF fraction into methanol.

-

Collect the purified polymer by filtration and dry it under vacuum at 40 °C overnight.

-

Glaser-Hay Oxidative Coupling Polymerization

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form a diacetylene linkage. This method is particularly suitable for the homopolymerization of tert-butyl 5-ethynylthiophene-2-carboxylate, leading to a polymer with a poly(diacetylene-thiophene) backbone.

Causality of Experimental Choices:

-

Catalyst System: The Hay modification of the Glaser coupling typically employs a copper(I) chloride (CuCl) catalyst in the presence of a bidentate amine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA).[3][4][5] The TMEDA complexes with the copper(I) to form a soluble and highly active catalyst.

-

Oxidant: Molecular oxygen, bubbled through the reaction mixture, serves as the oxidant to regenerate the active copper(II) species in the catalytic cycle.

-

Solvent: A solvent that can dissolve both the monomer and the catalyst complex is required. Chlorinated solvents like dichloromethane (DCM) or chloroform are often used.

Reaction Scheme for Glaser-Hay Polymerization:

Caption: Glaser-Hay homopolymerization scheme.

Detailed Protocol: Glaser-Hay Homopolymerization

-

Catalyst Solution Preparation:

-

In a Schlenk flask under an argon atmosphere, dissolve copper(I) chloride (5-10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 10-20 mol%) in dichloromethane (DCM).

-

-

Reaction Setup:

-

In a separate, larger Schlenk flask, dissolve tert-butyl 5-ethynylthiophene-2-carboxylate in DCM to a concentration of approximately 0.1-0.2 M.

-

Bubble a slow stream of oxygen through the monomer solution for 15-20 minutes.

-

-

Polymerization:

-

Add the catalyst solution to the monomer solution via a cannula.

-

Continue to bubble oxygen through the reaction mixture and stir at room temperature for 24-72 hours. The formation of a precipitate may be observed as the polymer grows and becomes less soluble.

-

-

Work-up and Purification:

-

Stop the oxygen flow and quench the reaction by adding a dilute solution of hydrochloric acid to remove the copper catalyst.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Concentrate the solution and precipitate the polymer into a large volume of methanol.

-

Collect the polymer by filtration, wash it with methanol, and dry it under vacuum.

-

Part 2: Post-Polymerization Modification: Deprotection of the tert-Butyl Ester

A key advantage of using tert-butyl 5-ethynylthiophene-2-carboxylate is the ability to deprotect the ester group after polymerization to yield the corresponding carboxylic acid functionalized polymer. This transformation is crucial for applications requiring water solubility or for further chemical modifications. The deprotection must be performed under conditions that do not degrade the conjugated polymer backbone.

Causality of Experimental Choices:

-

Mild Acidic Conditions: Strong acids can lead to degradation of the π-conjugated system. Therefore, mild acidic conditions are preferred. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a common and effective reagent for the cleavage of tert-butyl esters.[6][7][8] The reaction proceeds via the formation of a stable tert-butyl cation, which is then scavenged.

-

Reaction Temperature: The deprotection is typically carried out at room temperature to minimize side reactions.

-

Work-up: After the reaction, the acid and solvent are removed under reduced pressure. The resulting polymer is then washed extensively to remove any residual acid.

Deprotection Workflow:

Caption: Workflow for tert-butyl ester deprotection.

Detailed Protocol: tert-Butyl Ester Deprotection

-

Reaction Setup:

-

Dissolve the tert-butyl ester-protected polymer in dichloromethane (DCM) in a round-bottom flask. The concentration will depend on the solubility of the polymer.

-

-

Deprotection:

-

To the stirred polymer solution, add trifluoroacetic acid (TFA) (typically 10-50% v/v). The optimal concentration should be determined empirically for each polymer.

-

Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the C-H stretches of the tert-butyl group and the appearance of a broad O-H stretch from the carboxylic acid.

-

-

Work-up and Isolation:

-

Remove the DCM and excess TFA under reduced pressure.

-

Triturate the resulting solid with a non-solvent such as diethyl ether or hexane to remove any remaining TFA and byproducts.

-

Collect the deprotected polymer by filtration and dry it thoroughly under vacuum.

-

Part 3: Characterization of the Synthesized Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

Table 1: Key Characterization Techniques and Expected Observations

| Technique | Parameter Measured | Expected Observations for Poly(tert-butyl 5-ethynylthiophene-2-carboxylate) | Expected Observations for Poly(5-ethynylthiophene-2-carboxylic acid) |

| ¹H NMR | Chemical structure | Broad signals in the aromatic region (thiophene protons) and a sharp singlet around 1.6 ppm (tert-butyl protons).[1][9] | Broad signals in the aromatic region and disappearance of the tert-butyl signal. A broad signal for the carboxylic acid proton may be observed at higher ppm. |

| FT-IR | Functional groups | Characteristic C=O stretch of the ester (~1715 cm⁻¹), C-H stretches of the tert-butyl group (~2980 cm⁻¹), and C≡C stretch (~2200 cm⁻¹). | Disappearance of the tert-butyl C-H stretches and appearance of a broad O-H stretch (~2500-3300 cm⁻¹). The C=O stretch may shift slightly. |

| GPC/SEC | Molecular weight (Mₙ, Mₙ) and Polydispersity Index (PDI) | Provides information on the polymer chain length distribution. PDI values typically range from 1.5 to 3.0 for these polymerization methods.[10][11][12] | GPC analysis in organic solvents may be challenging due to insolubility. Aqueous GPC may be possible if the polymer is soluble in a suitable mobile phase. |

| UV-Vis Spectroscopy | Electronic transitions (π-π*) | A broad absorption band in the visible region, indicative of the conjugated polymer backbone. The position of the absorption maximum (λₘₐₓ) provides insight into the effective conjugation length. | A potential shift in λₘₐₓ compared to the protected polymer due to changes in polymer conformation and electronic environment. |

| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | Reversible or quasi-reversible oxidation and reduction peaks, from which the HOMO and LUMO energy levels can be estimated. | A shift in the oxidation and reduction potentials is expected due to the electronic effect of the carboxylic acid group. |

Conclusion

This application note provides a detailed framework for the synthesis and modification of conjugated polymers based on tert-butyl 5-ethynylthiophene-2-carboxylate. By following the outlined protocols for Sonogashira and Glaser-Hay polymerization, researchers can access a new class of functional poly(ethynylthiophene)s. The subsequent deprotection step opens the door to materials with enhanced functionality, suitable for a wide range of applications in organic electronics and beyond. The provided rationale behind the experimental choices should serve as a valuable resource for optimizing these procedures and for the development of next-generation conjugated polymers.

References

-

Al-Azzawi, A. G. S., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4139. [Link]

-

Al-Azzawi, A. G. S., et al. (2022). Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. White Rose Research Online. [Link]

-

Supporting Information for: Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. (n.d.). pubs.acs.org. [Link]

-

Wong, W. Y., et al. (2007). Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis. ACS Combinatorial Science, 9(3), 396-403. [Link]

-

Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(7), 3826-3834. [Link]

-

ResolveMass Laboratories Inc. (2026, January 21). GPC analysis of Polymers. ResolveMass Laboratories Inc.[Link]

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]

-

Separation Science. (2025, June 9). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Separation Science. [Link]

-

Lin, Y.-S., et al. (2011). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Request PDF. [Link]

-

Wikipedia. (n.d.). Glaser coupling. Wikipedia. [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3. ResearchGate. [Link]

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

-

SynArchive. (n.d.). Glaser-Hay Coupling. SynArchive. [Link]

-

Al-Azzawi, A. G. S., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Mondal, S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(19), 17095-17106. [Link]

-

Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

-

CCDC. (n.d.). 2 - Supporting Information. CCDC. [Link]

-

Agilent. (n.d.). AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions. Agilent. [Link]

-

ResearchGate. (n.d.). Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling. ResearchGate. [Link]

-

Atla, S. R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. [Link]

-

Zhang, H., et al. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Thieme. [Link]

-

AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]

-

AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. [Link]

-

Reingruber, D., et al. (2024). Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]

-

Yigit, M., et al. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Molecular Sciences, 9(3), 383-393. [Link]

Sources

- 1. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Glaser coupling - Wikipedia [en.wikipedia.org]

- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Conjugated Polymer Analysis by GPC-PDA | Malvern Panalytical [malvernpanalytical.com]

- 12. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols for the Functionalization of tert-butyl 5-ethynylthiophene-2-carboxylate in Organic Photovoltaics

For: Researchers, scientists, and drug development professionals venturing into organic electronics and materials science.

Introduction: Strategic Functionalization of a Versatile Thiophene Building Block

Organic photovoltaics (OPVs) represent a promising frontier in renewable energy, offering the potential for low-cost, flexible, and large-area solar cells.[1] The heart of these devices lies in the photoactive layer, a blend of electron-donating and electron-accepting organic semiconductor materials.[2] The molecular architecture of these materials is paramount to device performance, governing critical parameters such as light absorption, energy level alignment, and charge carrier mobility. Thiophene-based conjugated polymers have emerged as a cornerstone of OPV research due to their excellent electronic properties and synthetic versatility.[3]

This guide provides a detailed exploration of the functionalization of a key thiophene building block: tert-butyl 5-ethynylthiophene-2-carboxylate . The strategic placement of the reactive ethynyl group and the protecting/solubilizing tert-butyl ester group makes this molecule a versatile precursor for a wide array of donor-acceptor copolymers for high-performance OPV applications. We will delve into the underlying principles of common cross-coupling reactions, provide detailed experimental protocols, and discuss the subsequent fabrication and characterization of OPV devices.

Core Concepts in Functionalization: The Power of Palladium-Catalyzed Cross-Coupling

The expansion of the π-conjugated system from the ethynylthiophene core is most effectively achieved through palladium-catalyzed cross-coupling reactions, namely the Sonogashira and Stille couplings. These reactions are cornerstones of modern organic synthesis, enabling the precise formation of carbon-carbon bonds under relatively mild conditions.[4][5]

The Sonogashira Coupling: A Gateway to Aryl Acetylenes

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] In the context of our target molecule, the ethynyl group serves as the nucleophilic partner. This reaction is invaluable for creating extended conjugated systems by linking the thiophene unit to other aromatic or heteroaromatic moieties.

Mechanism Insight: The reaction proceeds through two interconnected catalytic cycles involving palladium and copper co-catalysts. The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide, which then transmetalates with the palladium complex. Reductive elimination yields the coupled product and regenerates the palladium(0) catalyst.[6]

Experimental Protocols: Synthesis of Donor-Acceptor Copolymers

The following protocols are generalized procedures for the functionalization of tert-butyl 5-ethynylthiophene-2-carboxylate. Optimization of reaction conditions (e.g., catalyst loading, temperature, reaction time) may be necessary for specific substrates.

Protocol 1: Sonogashira Coupling for D-A Copolymer Synthesis

This protocol describes the copolymerization of tert-butyl 5-ethynylthiophene-2-carboxylate with a dihalo-aromatic acceptor monomer.

Materials:

-

tert-butyl 5-ethynylthiophene-2-carboxylate (Monomer A)

-

Dihalo-aromatic acceptor (e.g., 2,5-dibromo-3-alkylthiophene, Monomer B)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Anhydrous toluene

-

Anhydrous triethylamine (TEA)

-

Methanol

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add Monomer A (1.0 eq), Monomer B (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (4-10 mol%), and PPh₃ (8-20 mol%).

-

Solvent Addition: Add anhydrous toluene (to achieve a monomer concentration of approximately 0.1 M) and anhydrous triethylamine (3-5 equivalents per equivalent of monomer A) to the flask via syringe.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

-

Reaction: Heat the reaction mixture to 70-90 °C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

-

Soxhlet Extraction: Collect the crude polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The purified polymer is then extracted with chloroform or chlorobenzene.

-

Final Precipitation: Precipitate the polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.

Causality Behind Choices: The use of a copper(I) co-catalyst accelerates the reaction.[6] Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. The extensive purification by Soxhlet extraction is crucial to remove impurities that can act as charge traps in the final OPV device.[7]

Diagram: Sonogashira Polymerization Workflow

Caption: Workflow for Sonogashira polymerization.

Protocol 2: Stille Coupling for D-A Copolymer Synthesis

The Stille reaction couples an organotin compound with an organic halide.[5] For this, the ethynyl group of our starting material would first need to be converted to a stannyl derivative, or a halo-derivative of the thiophene would be coupled with a stannylated comonomer. The following protocol assumes the synthesis of a distannylated thiophene monomer to be copolymerized with a dihalo-acceptor.

Materials:

-

Distannylated thiophene monomer (derived from tert-butyl 5-ethynylthiophene-2-carboxylate)

-

Dihalo-aromatic acceptor

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous chlorobenzene

-

Methanol

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the distannylated thiophene monomer (1.0 eq) and the dihalo-aromatic acceptor (1.0 eq) in anhydrous chlorobenzene.

-

Catalyst Addition: Add Pd₂(dba)₃ (1-2 mol%) and P(o-tol)₃ (8-16 mol%) to the solution.

-

Degassing: Degas the reaction mixture with several freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to 100-120 °C for 24-72 hours.

-

Purification: Follow the precipitation and Soxhlet extraction steps as described in the Sonogashira protocol.

Causality Behind Choices: The choice of a phosphine ligand like P(o-tol)₃ is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[8] Chlorobenzene is a high-boiling point solvent suitable for Stille polymerizations.

From Polymer to Photovoltaic: Device Fabrication and Characterization

Once the novel thiophene-based polymer is synthesized and purified, the next crucial step is to fabricate and test an OPV device.

Protocol 3: Fabrication of a Bulk Heterojunction (BHJ) OPV Device

This protocol outlines the fabrication of a standard inverted OPV device structure.

Device Architecture: ITO / ZnO / Polymer:PC₇₁BM / MoO₃ / Ag

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Zinc oxide (ZnO) nanoparticle solution

-

Synthesized thiophene polymer (Donor)

-

[9][9]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) (Acceptor)

-

Chlorobenzene

-

Molybdenum(VI) oxide (MoO₃)

-

Silver (Ag)

Procedure:

-

Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

-

Electron Transport Layer (ETL): Spin-coat the ZnO nanoparticle solution onto the ITO substrate and anneal at 150 °C for 30 minutes.

-

Active Layer: Prepare a blend solution of the synthesized polymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox. Anneal the film at an optimized temperature (e.g., 80-120 °C) to promote favorable morphology.

-

Hole Transport Layer (HTL): Thermally evaporate a thin layer (5-10 nm) of MoO₃ onto the active layer.

-

Top Electrode: Thermally evaporate a silver electrode (80-100 nm) through a shadow mask to define the active area of the device.

Causality Behind Choices: The inverted device structure often provides better stability. ZnO serves as an electron transport layer, facilitating electron collection at the ITO electrode. MoO₃ acts as a hole transport layer, aiding hole extraction to the silver electrode. PC₇₁BM is a common fullerene acceptor with good electron mobility.[10]

Diagram: OPV Device Fabrication Workflow

Caption: Workflow for OPV device fabrication.

Data Presentation and Characterization

The performance of the fabricated OPV devices is evaluated through a series of characterization techniques.

Key Performance Parameters:

| Parameter | Symbol | Description |

| Power Conversion Efficiency | PCE (%) | The overall efficiency of converting light energy into electrical energy. |

| Open-Circuit Voltage | Voc (V) | The maximum voltage from the solar cell when there is no current flow. |

| Short-Circuit Current Density | Jsc (mA/cm²) | The maximum current density from the solar cell at zero voltage. |

| Fill Factor | FF (%) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. |

Characterization Techniques:

-

Current Density-Voltage (J-V) Measurement: Performed under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the key performance parameters.

-

External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength, providing insight into the spectral response of the device.

-

UV-Vis Spectroscopy: Used to determine the absorption profile of the polymer and the active layer blend.

-

Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels of the synthesized polymer.[11]

-

Atomic Force Microscopy (AFM): To investigate the surface morphology and phase separation of the active layer blend.

Trustworthiness and Self-Validation

The protocols provided herein are based on established and widely cited methodologies in the field of organic electronics.[7][8][12][13] The successful synthesis of the target polymer should be validated at each step through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to confirm the chemical structure and determine the molecular weight and polydispersity. The performance of the final OPV device is the ultimate validation of the material's potential. Reproducibility of device performance across multiple batches of synthesized polymer is a key indicator of a robust and reliable synthetic and fabrication process.

Conclusion

The functionalization of tert-butyl 5-ethynylthiophene-2-carboxylate via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the development of novel donor-acceptor copolymers for OPV applications. By carefully selecting the comonomer and optimizing the reaction and device fabrication conditions, researchers can systematically tune the optoelectronic properties of the resulting materials to achieve high-performance organic solar cells. The protocols and insights provided in this guide serve as a comprehensive starting point for scientists and engineers working at the forefront of organic materials innovation.

References

-

Synthesis and Characterization of Thiophene-Based Copolymers Containing Urethane and Alkyl Functional Side Chains for Hybrid Bul - SciSpace. (URL: [Link])

-

Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells - MDPI. (URL: [Link])

-

(PDF) Effect of Varying Thiophene Units on Charge-Transport and Photovoltaic Properties of Poly(phenylene ethynylene) - ResearchGate. (URL: [Link])

-

Synthesis and characterization of polythiophene containing side chain electron acceptor for OPV - Taylor & Francis Online. (URL: [Link])

-

Synthesis of Copolymers Based on Thiophene, Methoxythiophene, Propylenedioxythiophene and Quinoxaline Units and their Optical an - International Journal of Electrochemical Science. (URL: [Link])

-

Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications | VNUHCM Journal of Science and Technology Development. (URL: [Link])

-

Toward High-Performance Polymer Photovoltaic Devices for Low-Power Indoor Applications. (URL: [Link])

-

Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. (URL: [Link])

-

Wide bandgap OPV polymers based on pyridinonedithiophene unit with efficiency > 5% - OSTI.GOV. (URL: [Link])

-

Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - MDPI. (URL: [Link])

-

1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (URL: [Link])

-

Synthesis and photovoltaics of novel 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) donor polymer for organic solar cell - UWCScholar. (URL: [Link])

-

Efficient Polymer Solar Cells Fabricated on Poly(3,4-ethylenedioxythiophene):Poly(styrenesulfonate)-Etched Old Indium Tin Oxide - Iowa State University. (URL: [Link])

-

Polythiophene Derivatives for Efficient All‐Polymer Solar Cells - ResearchGate. (URL: [Link])

-

Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (URL: [Link])

-

Synthesis, molecular structure and photovoltaic performance for polythiophenes with β-carboxylate side chains | Request PDF - ResearchGate. (URL: [Link])

-

Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. (URL: [Link])

-

Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC. (URL: [Link])

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (URL: [Link])

-

Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - Beilstein Journals. (URL: [Link])

-

Synthesis and photovoltaic properties of ester group functionalized polythiophene derivatives - PubMed. (URL: [Link])

-

Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion - Organic Chemistry Portal. (URL: [Link])

-

Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells - RSC Publishing. (URL: [Link])

-

Thienoisoindigo-based recyclable conjugated polymers for organic electronics - RSC Publishing. (URL: [Link])

-

Polythiophene Derivatives for Efficient All-Polymer Solar Cells - Korea University Pure. (URL: [Link])

-

Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling - MDPI. (URL: [Link])

-

Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. (URL: [Link])

-

The design and synthesis of fused thiophenes and their applications in organic field-effect transistors - OUCI. (URL: [Link])

-

The Versatility of Thiophene-Based Organic Molecules in Modern Electronics. (URL: [Link])

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. mdpi.com [mdpi.com]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and photovoltaic properties of ester group functionalized polythiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. electrochemsci.org [electrochemsci.org]